N-(2-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(2-Chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 2-methylpropyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The compound’s crystal structure (where available) typically adopts a planar triazole ring system with dihedral angles between substituents influencing molecular packing via hydrogen bonds, such as N–H⋯N and C–H⋯O interactions .
Synthesis involves refluxing 5-substituted-4H-1,2,4-triazole-3-thione precursors with 2-chloro-N-(2-chlorophenyl)acetamide in the presence of a base like potassium carbonate, followed by recrystallization from ethanol .
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4OS/c1-9(2)7-12-17-14(19-18-12)21-8-13(20)16-11-6-4-3-5-10(11)15/h3-6,9H,7-8H2,1-2H3,(H,16,20)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDNVQRTJCRBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC(=NN1)SCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole intermediate with a thiol compound, followed by acylation with chloroacetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of specific metabolites.
Comparison with Similar Compounds
Key Observations :
- Substituent Position 4 : The 4H (unsubstituted) or 4-alkyl/aryl groups (e.g., methyl, phenyl) influence steric bulk and molecular conformation. For instance, the phenyl group at position 4 in ’s compound increases molecular weight and may enhance π-π stacking .
- Substituent Position 5 : 2-Methylpropyl (target compound) vs. ethoxyphenyl () or pyridinyl () groups modulate electronic properties and solubility. Ethoxy groups improve hydrophilicity, while pyridinyl moieties enable metal coordination .
- Acetamide Aryl Group : The 2-chlorophenyl group is common, but analogs with trimethylphenyl () or isopropylphenyl () substituents exhibit varied steric and electronic effects, impacting target binding .
Crystallographic and Physicochemical Properties
- Crystal Packing: The target compound’s structural analog () crystallizes in a monoclinic P21/c system with a = 14.2542 Å, b = 16.3273 Å, c = 10.1584 Å, and β = 96.372°, forming layered structures via N–H⋯N and C–H⋯O bonds . In contrast, compounds with bulkier substituents (e.g., 4-phenyl in ) exhibit tighter packing due to π-π interactions.
- Melting Points : Derivatives like N-(2-chlorophenyl)-2-{[5-(4-ethoxyphenyl)-4-methyl-triazol-3-yl]sulfanyl}acetamide () may have lower melting points than the target compound due to flexible ethoxy groups, though exact data are unavailable.
Biological Activity
Overview
N-(2-chlorophenyl)-2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
IUPAC Name: this compound
Molecular Formula: C14H17ClN4OS
Molecular Weight: 314.83 g/mol
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring: This is achieved through cyclization reactions involving hydrazine and suitable dicarbonyl compounds under acidic conditions.
- Introduction of the Chlorophenyl Group: A nucleophilic substitution reaction using 2-chlorobenzyl chloride.
- Formation of the Sulfanylacetamide Moiety: This involves reacting the triazole intermediate with a thiol compound followed by acylation with chloroacetyl chloride.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or receptor modulator, which can lead to significant metabolic alterations.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole rings exhibit notable antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various bacterial strains and fungi. The specific compound may demonstrate similar activity due to its structural characteristics.
Anti-inflammatory and Anticancer Properties
Research has suggested that this compound could have potential therapeutic effects in treating inflammatory diseases and certain types of cancer. Its ability to modulate inflammatory pathways and inhibit tumor cell proliferation is currently being investigated.
Data Summary
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in inflammatory markers | |
| Anticancer | Inhibition of tumor cell growth |
Case Studies
-
Antimicrobial Efficacy:
A study conducted on various triazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. -
Anti-inflammatory Effects:
In vitro assays demonstrated that the compound could effectively reduce pro-inflammatory cytokines in macrophage cultures, suggesting its potential use in treating chronic inflammatory conditions. -
Anticancer Activity:
Preliminary results from cell line studies indicated that the compound could inhibit proliferation in breast cancer cells by inducing apoptosis.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
